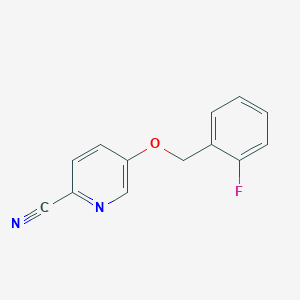

5-(2-Fluorobenzyloxy)picolinonitrile

Description

Properties

IUPAC Name |

5-[(2-fluorophenyl)methoxy]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O/c14-13-4-2-1-3-10(13)9-17-12-6-5-11(7-15)16-8-12/h1-6,8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTGTGMJUNHZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CN=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

- Reaction conditions: The 5-halo-picolinonitrile is reacted with 2-fluorobenzyl alcohol in the presence of a base such as potassium carbonate or cesium carbonate.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to enhance nucleophilicity.

- Temperature: Elevated temperatures (80–120 °C) facilitate the substitution.

- Mechanism: The base deprotonates the alcohol to form the alkoxide ion, which attacks the electrophilic carbon bearing the halogen on the pyridine ring, displacing the halide and forming the ether linkage.

Williamson Ether Synthesis Variant

- Alternative approach: The 2-fluorobenzyl alcohol is first converted to 2-fluorobenzyl bromide or chloride, which is then reacted with 5-hydroxypicolinonitrile under basic conditions.

- Base: Sodium hydride or potassium tert-butoxide can be used to generate the phenoxide ion from 5-hydroxypicolinonitrile.

- Solvent: Tetrahydrofuran (THF) or DMF.

- Advantages: This method allows for better control over the etherification step and can improve yield and purity.

Representative Reaction Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 5-Halo-picolinonitrile + K2CO3, 2-fluorobenzyl alcohol, DMF, 100 °C, 12 h | Formation of 5-(2-fluorobenzyloxy)picolinonitrile via SNAr |

| 2 | Purification by column chromatography or recrystallization | Isolated pure product |

Research Findings and Optimization

- Yield: Reported yields for similar etherifications range from 60% to 85%, depending on reaction conditions and purification methods.

- Selectivity: The position of substitution is highly regioselective due to the electronic nature of the pyridine ring and the leaving group.

- Purity: High purity (>98%) is achievable with appropriate chromatographic techniques.

- Scalability: The method is amenable to scale-up for pharmaceutical intermediate production.

Analytical Characterization

- NMR Spectroscopy: Confirms the substitution pattern and the presence of the fluorine atom on the benzyl ring.

- Mass Spectrometry: Verifies molecular weight and fragmentation pattern.

- HPLC: Used to assess purity and monitor reaction progress.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | 5-Chloropicolinonitrile or 5-bromopicolinonitrile | Electrophilic aromatic substrate |

| Nucleophile | 2-Fluorobenzyl alcohol or 2-fluorobenzyl halide | Nucleophile or precursor |

| Base | Potassium carbonate, cesium carbonate, or sodium hydride | Facilitates alkoxide formation |

| Solvent | DMF, DMSO, THF | Polar aprotic solvents preferred |

| Temperature | 80–120 °C | Elevated temperature for reaction |

| Reaction time | 6–24 hours | Depends on scale and conditions |

| Yield | 60–85% | Optimized conditions yield higher |

Chemical Reactions Analysis

5-(2-Fluorobenzyloxy)picolinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong oxidizing agents for oxidation, and bases like sodium hydride for substitution reactions. Major products formed from these reactions include amines, carboxylic acids, and substituted derivatives.

Scientific Research Applications

5-(2-Fluoroben

Comparison with Similar Compounds

Comparison with Structural Analogues

Picolinonitrile Derivatives with Varying Substituents

Structural modifications to the picolinonitrile scaffold significantly influence biological activity and physicochemical properties. Key analogues include:

Tyrosine Kinase 2 (TYK2) Inhibitors

Compounds such as 29 (4-methyl-5-((3-methyl-7-((5-morpholinopyridin-2-yl)amino)imidazo[4,5-b]pyridin-5-yl)oxy)picolinonitrile) inhibit TYK2 via ATP-competitive binding. These derivatives exhibit nanomolar enzymatic potency (IC50: <10 nM in ADP-glo assays) and suppress IL-23-driven psoriatic inflammation in murine models . Unlike 2g, which targets cytotoxicity, 29 emphasizes kinase selectivity, achieved through a morpholino-pyridine substituent.

Androgen Receptor (AR) Antagonists

Hydantoin derivatives (e.g., 19a-d ) antagonize AR signaling, with 19c (IC50: 56% yield) incorporating a 2-fluoro-N-methylbenzamide group to enhance binding to the AR ligand-binding domain . These compounds lack the benzyloxy group of 2g , underscoring divergent structure-activity relationships (SAR) for AR vs. cytotoxic targets.

Research Findings and Implications

- Cytotoxicity Mechanism : The 2-fluorobenzyloxy group in 2g may induce apoptosis via mitochondrial dysfunction or protease activation, though exact targets require further elucidation .

- Kinase vs.

- Synthetic Challenges : Multi-step syntheses (e.g., 19a-d ) vs. streamlined routes (e.g., 5ab ) highlight trade-offs between structural complexity and scalability .

Q & A

Q. What are the key synthetic routes for preparing 5-(2-fluorobenzyloxy)picolinonitrile, and how do reaction conditions influence product yield?

Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, reacting 5-hydroxypicolinonitrile with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the 2-fluorobenzyloxy group. Reaction temperature (60–100°C) and solvent polarity significantly impact yield. Polar aprotic solvents like DMF enhance nucleophilicity, while excess base may lead to hydrolysis of the nitrile group .

Q. What analytical techniques are most effective for characterizing 5-(2-fluorobenzyloxy)picolinonitrile and its intermediates?

Answer:

- NMR Spectroscopy : ¹⁹F NMR confirms the presence of the fluorobenzyl group (δ ~ -115 ppm for aromatic F). ¹H/¹³C NMR identifies substitution patterns on the pyridine ring.

- HPLC-MS : Monitors reaction progress and detects impurities (e.g., unreacted starting materials).

- X-ray Crystallography : Resolves regiochemical ambiguities in crystalline intermediates .

Q. How does the electron-withdrawing fluorobenzyloxy group influence the compound’s stability under acidic or basic conditions?

Answer: The 2-fluorobenzyloxy group’s electron-withdrawing nature increases the electrophilicity of the pyridine ring, enhancing susceptibility to hydrolysis under strong acids (e.g., HCl) or bases (e.g., NaOH). Stability studies (TGA/DSC) show decomposition above 200°C, with the nitrile group being the primary degradation site .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the introduction of the 2-fluorobenzyloxy group to the picolinonitrile scaffold?

Answer:

- Protecting Groups : Temporarily protect the nitrile group (e.g., as a silyl ether) to prevent nucleophilic attack.

- Radical-Mediated Coupling : Use visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) to selectively activate the benzyloxy precursor, minimizing hydrolysis .

- Microwave-Assisted Synthesis : Shortens reaction time, reducing side-product formation .

Q. How do structural modifications at the 5-position of the picolinonitrile ring influence binding affinity to biological targets such as TRPV3 channels?

Answer: The 2-fluorobenzyloxy group enhances lipophilicity (logP ~2.8), improving membrane permeability. Structure-activity relationship (SAR) studies show that bulkier substituents (e.g., trifluoromethyl) at the 5-position reduce TRPV3 inhibition (IC₅₀ >10 μM vs. 1.2 μM for the parent compound). Molecular docking suggests steric clashes with the channel’s hydrophobic pocket .

Q. What are the contradictions in reported biological activities of fluorobenzyloxy-substituted picolinonitriles across different studies, and how can they be resolved?

Answer: Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 2.3 μM for TRPV3 inhibition) may arise from assay conditions (e.g., cell type, temperature). Standardized protocols (e.g., FLIPR calcium assays) and meta-analyses of kinetic data (kcat/KM ratios) are recommended to reconcile results .

Q. How can computational methods like DFT predict the stability and reactivity of 5-(2-fluorobenzyloxy)picolinonitrile derivatives?

Answer:

Q. What role does the nitrile group play in directing regioselective functionalization of the picolinonitrile core?

Answer: The nitrile group acts as a meta-directing group, favoring electrophilic substitution at the 5-position. For example, bromination with NBS selectively yields 5-bromo-3-(2-fluorobenzyloxy)picolinonitrile. Steric effects from the benzyloxy group further modulate regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.